2-hydroxy-1-naphthaldehyde [4-(2-hydroxyphenyl)-6-phenyl-2-pyrimidinyl]hydrazone
Overview
Description
“2-hydroxy-1-naphthaldehyde [4-(2-hydroxyphenyl)-6-phenyl-2-pyrimidinyl]hydrazone” is a complex organic compound. The 2-hydroxy-1-naphthaldehyde part of the molecule is a derivative of naphthalene, a polycyclic aromatic hydrocarbon with the formula HOC10H6CHO . It has a molecular weight of 172.18 . The compound is used in various applications due to its unusual excited-state intramolecular proton transfer (ESIPT) fluorescence .
Synthesis Analysis
The synthesis of this compound involves the modification of primary amine functionalized drugs, pyrimethamine and 4-amino-N-(2,3-dihydrothiazol-2-yl)benzenesulfonamide, via condensation reaction with 2-hydroxy-1-naphthaldehyde . This reaction produces new organic zwitterionic compounds in methanol as a solvent .Molecular Structure Analysis
The crystal structures of the synthesized compounds were confirmed to be imine-based zwitterionic products via single-crystal X-ray diffraction (SC-XRD) analysis . The stabilization of both crystalline compounds is achieved via various noncovalent interactions .Chemical Reactions Analysis
The mechanism of ESIPT fluorescence in the solvated 2-hydroxy-1-naphthaldehyde carbohydrazone system was investigated by ab initio time-dependent density functional theory (TDDFT) calculation . The solvation stabilized both ground state and excited state in the enol form, and the medium intramolecular interaction ensured the bond break, bond-forming and proton transfer in the conversion from excited enol form to keto form .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-hydroxy-1-naphthaldehyde include a boiling point of 192 °C/27 mmHg (lit.) and a melting point of 76-80 °C (lit.) . The compound is technical grade .Mechanism of Action
The mechanism of action of this compound is based on its unusual excited-state intramolecular proton transfer (ESIPT) fluorescence . The ESIPT reaction from the enol form to the keto form had a low barrier of 2.54 kcal/mol in the cyclohexane solvation, and all the calculated emission was consistent with the experimental findings .
Safety and Hazards
Future Directions
The vast applications of 2-hydroxy-1-naphthaldehyde-derived systems in sensors originate from their unusual ESIPT fluorescence . Future research can provide meaningful insight into the two kinds of fluorescence spectroscopy in the system found by experimental measurement and be potential guidance to the application of 2-hydroxy-1-naphthaldehyde-derived systems in the development of new-type sensors, nonlinear optical materials, and biochemical probes .
properties
IUPAC Name |
1-[(E)-[[4-(2-hydroxyphenyl)-6-phenylpyrimidin-2-yl]hydrazinylidene]methyl]naphthalen-2-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20N4O2/c32-25-13-7-6-12-21(25)24-16-23(19-9-2-1-3-10-19)29-27(30-24)31-28-17-22-20-11-5-4-8-18(20)14-15-26(22)33/h1-17,32-33H,(H,29,30,31)/b28-17+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLWCNNXOOXKHMZ-OGLMXYFKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)NN=CC3=C(C=CC4=CC=CC=C43)O)C5=CC=CC=C5O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)N/N=C/C3=C(C=CC4=CC=CC=C43)O)C5=CC=CC=C5O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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